
Sp-5,6-dichloro-cBIMPS (sodium salt)
Overview
Description
Sp-5,6-dichloro-cBIMPS (sodium salt) is a benzimidazole monophosphorothioate compound that acts as a potent activator of protein kinase A. This compound is selective for protein kinase A over protein kinase G and is resistant to degradation by cyclic nucleotide phosphodiesterases . It displays good cell permeability and prevents the aggregation of platelets stimulated with thrombin .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sp-5,6-dichloro-cBIMPS (sodium salt) is synthesized through a series of chemical reactions involving the modification of benzimidazole and ribofuranosyl groups.
Industrial Production Methods
The industrial production of Sp-5,6-dichloro-cBIMPS (sodium salt) involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in crystalline form and is stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Sp-5,6-dichloro-cBIMPS (sodium salt) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The phosphorothioate group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic solutions are used to hydrolyze the phosphorothioate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce phosphoric acid derivatives .
Scientific Research Applications
Cell Signaling Studies
Sp-5,6-dichloro-cBIMPS is primarily used in studies investigating PKA-related signaling pathways. Its ability to selectively activate PKA enables researchers to explore its role in various cellular processes, including:
- Memory Formation : Research indicates that PKA activation is critical for memory formation and neuronal function. Sp-5,6-dichloro-cBIMPS has been instrumental in elucidating these mechanisms through controlled experiments that assess its effects on neuronal activity and synaptic plasticity .
- Cardiovascular Research : The compound's effects on cardiac tissues have been studied, particularly regarding ion channel modulation and lipolysis in adipocytes. It demonstrates significant physiological responses that are crucial for understanding heart function and metabolic processes .
Pharmacological Studies
The compound is utilized in pharmacological research to investigate potential therapeutic applications and drug interactions:
- Platelet Function : In vitro studies have shown that Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced aggregation in human platelets by inducing phosphorylation of vasodilator-stimulated phosphoprotein (VASP), a major substrate of PKA . This has implications for understanding blood clotting mechanisms and developing anti-thrombotic therapies.
- Comparative Efficacy : When compared to other PKA activators like 8-pCPT-cAMP, Sp-5,6-dichloro-cBIMPS exhibits superior efficacy in activating PKA in intact cells, making it a preferred choice for researchers aiming to study cAMP-mediated pathways without interference from other kinases .
Case Study 1: Neuronal Function
A study demonstrated that Sp-5,6-dichloro-cBIMPS effectively activates PKA in neuronal cells, leading to enhanced synaptic transmission. The findings suggest that this compound could be pivotal in understanding memory-related disorders where PKA signaling is disrupted .
Case Study 2: Thrombin-Induced Aggregation
In an experimental setup involving human platelets, Sp-5,6-dichloro-cBIMPS was shown to significantly reduce aggregation induced by thrombin. This study highlighted its potential use as a therapeutic agent in managing conditions related to excessive clot formation .
Mechanism of Action
Sp-5,6-dichloro-cBIMPS (sodium salt) exerts its effects by activating protein kinase A. The compound binds to the regulatory subunits of protein kinase A, causing a conformational change that releases the catalytic subunits. These catalytic subunits then phosphorylate target proteins, leading to various cellular responses. The compound is selective for protein kinase A over protein kinase G and is resistant to degradation by cyclic nucleotide phosphodiesterases .
Comparison with Similar Compounds
Similar Compounds
8-pCPT-cAMP: Another cyclic adenosine monophosphate analog that activates both protein kinase A and protein kinase G.
Dibutyryl cyclic adenosine monophosphate: A widely used cyclic adenosine monophosphate analog with similar applications but different stability and permeability properties.
Uniqueness
Sp-5,6-dichloro-cBIMPS (sodium salt) is unique due to its high selectivity for protein kinase A, resistance to degradation by cyclic nucleotide phosphodiesterases, and excellent cell permeability. These properties make it a valuable tool for studying cyclic adenosine monophosphate signaling pathways and protein kinase A activation in various research applications .
Biological Activity
Sp-5,6-dichloro-cBIMPS (sodium salt) is a potent and specific activator of protein kinase A (PKA), which plays a crucial role in various cellular signaling pathways. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C₁₂H₁₀Cl₂N₂NaO₅PS
- CAS Number : 120912-54-1
- Molecular Weight : 419.15 g/mol
- Ki Value : 30 nM (indicating high potency as a PKA activator) .
Sp-5,6-dichloro-cBIMPS functions primarily as a cAMP analog, selectively activating cAMP-dependent protein kinases. It demonstrates a higher lipophilicity compared to related compounds such as 8-pCPT-cAMP, which enhances its cell membrane permeability and overall biological effectiveness .
Key Mechanisms:
- Activation of PKA : It activates PKA in both purified enzyme systems and intact cells, leading to significant phosphorylation events.
- Inhibition of Platelet Aggregation : Sp-5,6-dichloro-cBIMPS can prevent thrombin-induced platelet aggregation by mimicking the effects of prostaglandin E1 .
- Stimulation of Insulin Release : In vitro studies indicate that it stimulates insulin secretion from pancreatic islets in a dose-dependent manner .
In Vitro Studies
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Platelet Studies :
- Sp-5,6-dichloro-cBIMPS effectively induced phosphorylation of vasodilator-stimulated phosphoprotein (VASP) in human platelets, surpassing the efficacy of other cAMP analogs .
- It was shown to inhibit U46619-induced activation of Rho, Gq, and G12/G13 pathways in platelets, which are critical for platelet activation and aggregation .
- Insulin Secretion :
Summary Table of Biological Activities
Case Studies and Research Findings
While extensive clinical data on Sp-5,6-dichloro-cBIMPS remains limited, several studies have highlighted its potential applications:
- Platelet Function Studies :
- Diabetes Research :
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Sp-5,6-dichloro-cBIMPS (sodium salt) in cellular signaling pathways?
Sp-5,6-dichloro-cBIMPS (sodium salt) is a selective and potent activator of cAMP-dependent protein kinase (PKA). It binds to the regulatory subunit of PKA, inducing a conformational change that releases the catalytic subunit, which then phosphorylates downstream targets. This activation is critical in studies of cAMP-mediated signaling cascades, such as insulin secretion and platelet function . To validate its specificity, researchers should include negative controls (e.g., PKA inhibitors like H-89) and compare results with alternative PKA activators (e.g., 8-CPT-cAMP) .
Q. What are the recommended protocols for preparing stock solutions of Sp-5,6-dichloro-cBIMPS (sodium salt) to ensure stability and activity?
- Solubility : Dissolve in distilled water or buffered saline (pH 7.4) at concentrations ≤10 mM. Test solubility empirically using centrifugation (3,000 rpm for 5 minutes) to detect precipitates .
- Storage : Aliquot and store at –20°C in light-protected vials to prevent hydrolysis. Avoid freeze-thaw cycles.
- Validation : Confirm activity via a PKA activity assay (e.g., kinase activity measured using Kemptide as a substrate) .
Advanced Research Questions
Q. How can researchers optimize the use of Sp-5,6-dichloro-cBIMPS in studies with conflicting data on PKA activation across cell types?
Conflicting results often arise from cell-specific factors such as:
- Receptor isoform expression : Certain cells express PKA isoforms (e.g., RI vs. RII) with differing affinities for cAMP analogs .
- Experimental conditions : Variations in incubation time (e.g., 10–60 minutes) and concentration (1–100 µM) significantly impact outcomes. Conduct dose-response curves for each cell type .
- Downstream interference : Use phosphoproteomics to identify off-target phosphorylation events and RNA silencing to isolate PKA-specific effects .
Q. What experimental strategies distinguish off-target effects of Sp-5,6-dichloro-cBIMPS from its intended PKA activation?
- Pharmacological controls : Co-administer PKA inhibitors (e.g., PKI 14-22 amide) to confirm PKA-dependent effects .
- Genetic knockdown : Use siRNA or CRISPR-Cas9 to reduce PKA expression and compare outcomes .
- Cross-validation : Compare results with structurally distinct PKA activators (e.g., forskolin) or inactive analogs (Rp-isomers) .
Q. How should researchers address variability in Sp-5,6-dichloro-cBIMPS-induced responses in tissues with mixed cell populations?
- Single-cell analysis : Employ flow cytometry or scRNA-seq to resolve cell-specific signaling heterogeneity .
- Tissue segmentation : Use laser-capture microdissection to isolate homogeneous cell clusters .
- Mathematical modeling : Develop kinetic models to account for differential PKA activation thresholds .
Q. Methodological Considerations
Q. What are the best practices for quantifying PKA activation in live-cell assays using Sp-5,6-dichloro-cBIMPS?
- FRET-based reporters : Use AKAR3 or similar biosensors to monitor real-time PKA activity .
- Endpoint assays : Measure phosphorylation of endogenous targets (e.g., CREB) via Western blot with phospho-specific antibodies .
- Data normalization : Include housekeeping controls (e.g., β-actin) and normalize to baseline activity in untreated cells .
Q. How can solubility and stability issues of Sp-5,6-dichloro-cBIMPS be mitigated in long-term experiments?
- Vehicle optimization : Use DMSO (<0.1%) or cyclodextrin-based carriers to enhance solubility without altering PKA activity .
- Stability testing : Perform HPLC analysis at regular intervals to detect degradation products .
- In-line monitoring : Use pH and conductivity sensors in perfusion systems to maintain consistent conditions .
Q. Data Interpretation and Contradictions
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy of Sp-5,6-dichloro-cBIMPS?
- Pharmacokinetics : Assess bioavailability and tissue penetration using radiolabeled analogs .
- Metabolic profiling : Identify metabolites via LC-MS to rule out inactivation pathways .
- Species specificity : Test the compound in multiple models (e.g., murine vs. humanized systems) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects of Sp-5,6-dichloro-cBIMPS?
Properties
IUPAC Name |
sodium;(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N2O5PS.Na/c13-5-1-7-8(2-6(5)14)16(4-15-7)12-10(17)11-9(20-12)3-19-22(18,23)21-11;/h1-2,4,9-12,17H,3H2,(H,18,23);/q;+1/p-1/t9-,10-,11-,12-,22?;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTHVPHQPNCKKG-MOBMELGVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=CC(=C(C=C43)Cl)Cl)O)OP(=S)(O1)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2NaO5PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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